Product packaging for Trospium(Cat. No.:)

Trospium

Cat. No.: B1681596
M. Wt: 392.5 g/mol
InChI Key: OYYDSUSKLWTMMQ-AIZNXBIQSA-N
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Description

Historical Context of Antimuscarinic Research

The history of antimuscarinic research is deeply rooted in the study of natural alkaloids found in plants like Atropa belladonna and Datura stramonium, which contain compounds such as atropine (B194438) and scopolamine (B1681570) wikipedia.orgwikipedia.orgfrontiersin.org. These early anticholinergics were recognized for their ability to block the effects of acetylcholine (B1216132) at muscarinic receptors, influencing various physiological processes. The discovery that these drugs were effective in conditions like Parkinson's disease further spurred the development of other anticholinergic compounds nih.govnih.gov. The understanding of the cholinergic system evolved to distinguish between nicotinic and muscarinic receptors and to recognize the balance between the sympathetic and parasympathetic nervous systems, where acetylcholine is a primary neurotransmitter nih.gov. Early drug development in the 20th century was significantly influenced by research into neurotransmitters like acetylcholine and histamine (B1213489) nih.gov.

Evolution of Peripherally Selective Anticholinergic Compounds

While early antimuscarinic agents like atropine and scopolamine exert both peripheral and central nervous system (CNS) effects due to their ability to cross the BBB, there was a research interest in developing compounds that would primarily act on peripheral muscarinic receptors slideshare.net. This led to the investigation and synthesis of anticholinergic agents with modified structures designed to limit CNS penetration. Quaternary ammonium (B1175870) compounds represent a key development in this area. Their permanent positive charge at physiological pH hinders their passage across the lipophilic cell membranes that constitute the BBB nih.govoup.com. Trospium chloride, synthesized in 1966 and approved for medical use in 1974, is an example of a quaternary ammonium antimuscarinic developed with this principle in mind wikipedia.orgnewdrugapprovals.org. Other quaternary ammonium anticholinergics include ipratropium (B1672105) bromide and glycopyrronium (B1196793) oup.comwikipedia.org. This evolution aimed to reduce undesirable CNS-related side effects associated with tertiary amine antimuscarinics while retaining efficacy at peripheral target sites like smooth muscle nih.govresearchgate.net.

Significance of Quaternary Ammonium Structures in Pharmacological Design

The incorporation of a quaternary ammonium group into a drug molecule has profound implications for its pharmacological properties, particularly its pharmacokinetic behavior. The permanent positive charge of the quaternary nitrogen makes these compounds highly polar and hydrophilic mdpi.comsolubilityofthings.com. This increased polarity significantly limits their ability to readily diffuse across biological membranes, which are primarily lipidic in nature nih.govoup.com.

In the context of antimuscarinic research, this structural feature is strategically employed to create peripherally selective agents. By restricting passage across the BBB, quaternary ammonium antimuscarinics like this compound are designed to minimize CNS-related effects such as cognitive impairment, which can be a concern with tertiary amine anticholinergics nih.goveinj.org. This peripheral restriction is crucial for targeting muscarinic receptors in tissues outside the CNS, such as those in the smooth muscle of the bladder or gastrointestinal tract wikipedia.orgdrugbank.com.

Furthermore, the charged nature of quaternary ammonium compounds influences their interaction with transporters. Research has shown that this compound is a substrate for various organic cation transporters (OCT1, OCT2) and multidrug and toxin extrusion (MATE1, MATE2-K) carriers, which play a role in its uptake and efflux in tissues like the kidneys and liver mdpi.com. The active efflux by transporters like P-glycoprotein at the BBB also contributes to the limited brain penetration of this compound mdpi.com.

The design principle of using quaternary ammonium structures is not limited to antimuscarinics and is also seen in other drug classes, including neuromuscular blocking agents and some antimicrobial compounds, where restricted membrane permeability or interaction with specific transporters is desired oup.commdpi.comresearchgate.net.

Detailed research findings on this compound's interaction with muscarinic receptor subtypes highlight its binding affinities. Studies have shown that this compound chloride exhibits high and similar affinity for all five muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, and M5) wikipedia.org. This broad affinity, coupled with its peripheral restriction, contributes to its pharmacological effects on smooth muscle contraction wikipedia.orgdrugbank.com. Preclinical studies using isolated tissue preparations, such as porcine and human detrusor muscle strips, have demonstrated the potency of this compound chloride in inhibiting contractile responses induced by cholinergic agonists or electrical stimulation nih.govrjpbcs.com.

The pharmacokinetic profile of this compound chloride in research studies further illustrates the impact of its quaternary structure. Following oral administration, it is incompletely absorbed, with relatively low absolute bioavailability nih.govmims.com. This is consistent with the reduced membrane permeability expected of a charged molecule mdpi.com. This compound is predominantly eliminated unchanged, primarily via renal excretion involving active tubular secretion drugbank.comnih.gov.

The following table summarizes some research findings on the binding affinity of this compound chloride to human muscarinic receptor subtypes:

Receptor SubtypeAffinity (Ki, nM)Species
M13.5Human
M21.1Human
M31.0Human
M41.4Human
M56.0Human
Source: Receptor assay data wikipedia.org. Note: Lower Ki values indicate stronger binding affinity.

This data underscores the non-selective binding of this compound across the muscarinic receptor subtypes, a characteristic that differentiates it from some other antimuscarinic agents developed with subtype selectivity as a goal.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30NO3+ B1681596 Trospium

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Trospium antagonizes the effect of acetylcholine on muscarinic receptors in cholinergically innervated organs. Its parasympatholytic action reduces the tonus of smooth muscle in the bladder.

Molecular Formula

C25H30NO3+

Molecular Weight

392.5 g/mol

IUPAC Name

[(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C25H30NO3/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26/h1-6,9-12,21-23,28H,7-8,13-18H2/q+1/t21-,22+,23?

InChI Key

OYYDSUSKLWTMMQ-AIZNXBIQSA-N

SMILES

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O

Isomeric SMILES

C1CC[N+]2(C1)[C@@H]3CC[C@H]2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O

Canonical SMILES

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O

Appearance

Solid powder

Other CAS No.

47608-32-2

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Trospium

Origin of Product

United States

Chemical Synthesis and Structural Elucidation

Original Synthetic Pathways and Methodologies

The synthesis of Trospium was first described in 1966, with its pharmacological activity published in 1967. rjpbcs.comnewdrugapprovals.org One of the initial methods for preparing this compound chloride involved using nortropine (B26686) benzilate as an intermediate. This intermediate, in its free base form, was reacted with 1,4-dichlorobutane (B89584) to synthesize this compound chloride. This process was described as a two-step method involving recrystallization from ethanol-ether. newdrugapprovals.org However, this method had limitations, including a long reaction time, low yield (around 46%), and the production of a significant amount of a side product, substituted 1,4-nortropin benzylate, instead of the desired intramolecular cyclization. newdrugapprovals.org

Another early approach involved activating diphenylglycolic acid with N,N-carbonyldiimidazole to form an intermediate, diphenylglycoimidazole. Nortropine, with its N atom protected by an acetyl group, was then reacted with this intermediate to form an ester. Subsequent deprotection and reaction with 1,4-dichlorobutane yielded this compound chloride. patsnap.comgoogle.comgoogle.com An alternative within this class involved reacting diphenylglycoimidazole with α-tropanol to form an ester, followed by demethylation and reaction with 1,4-dichlorobutane. google.com Early demethylation methods included potassium permanganate (B83412) oxidation and triphenylphosphine (B44618) illumination oxidation. google.com

Advanced Synthetic Approaches and Modifications

More advanced synthetic techniques for this compound chloride have focused on improving yield, reducing reaction steps, and minimizing waste. One such process involves preparing benziloyl chloride, followed by nortropine, and then chloridized (3alpha-nortropine)-8-whorl-1-pyrrole ammonium (B1175870) salt. patsnap.comgoogle.com this compound chloride is then obtained by condensing the benziloyl chloride with the chloridized (3alpha-nortropine)-8-whorl-1-pyrrole ammonium salt. patsnap.comgoogle.com This method is reported to have advantages such as shorter reaction steps, higher atom economy, increased yield, and lower production cost. patsnap.comgoogle.com It also allows for the mechanical reuse of catalysts used in demethylation via Pd/C catalytic hydrogenation, reducing catalyst consumption and pollution. patsnap.com

An example of a modified synthesis involves reacting nortropin benzylate hydrochloride with 1,4-dichlorobutane in acetonitrile (B52724) in the presence of 1,8-diazabicyclo fishersci.camims.comundec-7-ene (DBU). This reaction can be carried out at elevated temperatures, such as 60°C. newdrugapprovals.org

Stereochemistry and Conformational Analysis in Synthetic Design

This compound contains chiral centers, and its efficacy can be dependent on its stereochemistry. solubilityofthings.com The IUPAC name for this compound chloride includes the stereochemical descriptors (1S,5R) for the spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium] core. nih.gov Understanding the stereochemistry is crucial in drug design and synthesis to ensure the production of the desired isomer. solubilityofthings.com

Crystal Forms and Solid-State Characterization

The characterization of the solid-state properties of active pharmaceutical ingredients like this compound chloride is a critical step in drug development. acs.orgresearchgate.netiucr.org this compound chloride is typically a white to off-white crystalline solid. solubilityofthings.com

Polymorphism and Anhydrate Structures

This compound chloride exhibits polymorphism, the ability to exist in different crystalline forms. acs.orgresearchgate.netiucr.org While one crystal form was known relatively early and described by X-ray powder diffraction (XRPD), detailed single-crystal structures were not available for some time. acs.orgresearchgate.netiucr.orgacs.org

Besides anhydrous forms, this compound chloride is known to form solvates with various solvents, including methanol, acetonitrile, propionitrile, N,N-dimethylformamide, nitromethane, isopropyl alcohol, and water (forming hydrates like the dihydrate and sesquihydrate). rsc.orgrsc.org The crystal structures of these solvates have been determined, revealing how solvent molecules are incorporated into the crystal lattice. rsc.orgrsc.org

Data on some characterized crystal forms of this compound chloride:

Crystal FormSpace GroupUnit Cell Volume (ų)Reference
Anhydrate Form IP211080.4(2) iucr.org
Anhydrate Form IIP21/c2117.23(10) iucr.org
Ethanol (B145695) Solvate (Form III)P 1 21 1Not specified acs.org
Methanol SolvateP21/cNot specified iucr.org
Acetone SolvateP21/cNot specified iucr.org

Hydrogen Bonding Patterns and Intermolecular Interactions

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the crystal packing and stability of this compound chloride solid forms. acs.orgrsc.orgresearchgate.net In the crystal structure of this compound chloride, the chloride anion is the most electronegative particle and acts as an acceptor for hydrogen bonds from the hydroxyl group, which is the best hydrogen bond donor in the this compound molecule. researchgate.net

In solvated forms, solvent molecules also participate in hydrogen bonding networks. For instance, in the ethanol solvate (Form III), a well-developed system of classical and nonclassical hydrogen bonds, along with edge-to-face π-interactions, contributes to the structure's stability. acs.org A dominant motif in this solvate involves a this compound cation, a chloride anion, and an ethanol molecule held together by strong O–H–Cl hydrogen bonds. acs.org

Structure Activity Relationship Sar Studies

Influence of Quaternary Ammonium (B1175870) Moiety on Peripheral Selectivity

Trospium is characterized as a quaternary ammonium compound, meaning it carries a permanent positive charge. wikipedia.orgpatsnap.comtaylorandfrancis.comnewdrugapprovals.org This positive charge is a critical determinant of its physicochemical properties, making it highly hydrophilic. wikipedia.orgurotoday.com The increased hydrophilicity and positive charge significantly reduce its ability to cross lipid membranes, including the blood-brain barrier (BBB). wikipedia.orgpatsnap.comtaylorandfrancis.comnewdrugapprovals.orgurotoday.comnih.gov This limited membrane permeability is the primary reason for this compound's peripheral selectivity, meaning it primarily exerts its effects on muscarinic receptors located outside the central nervous system. patsnap.comtaylorandfrancis.comreliasmedia.comguidetomalariapharmacology.org

Implications for Blood-Brain Barrier Exclusion

The quaternary ammonium structure of this compound directly contributes to its limited penetration of the blood-brain barrier. wikipedia.orgpatsnap.comtaylorandfrancis.comreliasmedia.comnewdrugapprovals.orgurotoday.comnih.govopenaccessjournals.comresearchgate.net Unlike many other anticholinergic agents that are tertiary amines and can more readily cross the BBB, this compound's positive charge at physiological pH hinders its passive diffusion across the lipophilic membrane of the BBB. wikipedia.orgnewdrugapprovals.orgurotoday.comnih.gov This exclusion from the central nervous system is considered beneficial as it minimizes the potential for central anticholinergic side effects, such as cognitive impairment, which can be associated with drugs that readily cross the BBB. wikipedia.orgtaylorandfrancis.comnih.govopenaccessjournals.comresearchgate.netnih.gov Studies, including those in mice, have shown significantly lower concentrations of this compound in the brain compared to compounds like oxybutynin (B1027), which are tertiary amines. urotoday.com Furthermore, this compound chloride is a substrate for the active efflux transporter P-glycoprotein (P-gp) at the BBB, which actively transports the drug away from the brain, further restricting its entry into the CNS. urotoday.comnih.gov

Systematic Structural Modifications and Pharmacological Impact

Systematic structural modifications of compounds related to this compound and the spirohydantoin scaffold have been explored to understand their pharmacological impact, particularly on receptor binding and potency. iucr.orgresearchgate.net

Role of Substituents (R1, R2, R3, X, N) on Receptor Binding

While specific detailed data on the impact of varying R1, R2, R3, X, and N substituents on this compound's receptor binding affinity across all muscarinic subtypes was not extensively detailed in the provided search results, general principles of SAR for related muscarinic antagonists can be inferred. For muscarinic antagonists, the nature of substituents around the core structure significantly influences receptor binding. For instance, studies on other muscarinic receptor antagonists have shown that aromatic rings are often associated with potent antagonists. researchgate.net The presence and nature of groups capable of hydrogen bonding can also influence potency. nih.gov For compounds structurally related to this compound, it has been noted that the most potent derivatives often have an ester linkage (X). gpatindia.com The nitrogen substituent (N) being a quaternary ammonium salt, as in this compound, is crucial for its charge and peripheral restriction. gpatindia.com

Spirohydantoin Scaffold Variations and Activity Profiling

The spirohydantoin scaffold, a core structural element in this compound, has been a subject of SAR studies to explore the impact of variations on biological activity. iucr.orgresearchgate.netresearchgate.net Research has involved characterizing the structural and biological effects of substituents at different positions of the hydantoin (B18101) moiety, specifically at oxygen (O-1, O-2) and nitrogen (N-3), as well as modifying the size of the cycloalkane ring. iucr.orgresearchgate.net

Studies investigating SAR around the N-3 position of the hydantoin core have been conducted. iucr.orgresearchgate.net Attempts to enhance potency through thio substitution of the carbonyl oxygen have also been explored. iucr.orgresearchgate.net Furthermore, the SAR resulting from modifications to the cycloalkane ring size has been investigated, although this appeared to result in little improvement in activity. iucr.orgresearchgate.net

Incorporating functional groups at the N3, O1, and O2 positions of the hydantoin ring has been shown to lead to significant changes in biological activity, including a complete turnaround in anti-convulsant activity in some related compounds. iucr.orgresearchgate.net The SAR suggests that even subtle changes, such as those affecting hydrogen bonding patterns within the crystal structures of these compounds, can be responsible for notable changes in biological activity. iucr.orgresearchgate.net

Interactive Data Table (Illustrative Example based on potential SAR data structure, specific data points are not available from search results for this exact format):

Structural ModificationLocation (e.g., N-3, Cycloalkane Ring)Observed Pharmacological ImpactNotes
Substitution at N-3Hydantoin coreVaried activity, including complete turnaround in some cases. iucr.orgresearchgate.net
Thio substitution of Carbonyl OxygenHydantoin moietyExplored for potency improvement. iucr.orgresearchgate.net
Cycloalkane Ring Size VariationSpiro systemLittle improvement in SAR observed. iucr.orgresearchgate.net
Functional group at O1, O2Hydantoin moietySignificant changes in biological activity. iucr.orgresearchgate.net

Receptor Pharmacology and Molecular Interactions

Muscarinic Receptor Antagonism Mechanisms

Trospium exerts its effects by antagonizing the action of acetylcholine (B1216132) on muscarinic receptors. drugbank.comfda.gov This blockade prevents acetylcholine from binding to these receptors and initiating typical cholinergic responses, such as smooth muscle contraction and glandular secretion. patsnap.com As a quaternary ammonium (B1175870) compound, this compound carries a strong positive charge, which significantly limits its ability to cross lipid membranes, including the blood-brain barrier. patsnap.com This characteristic largely confines its activity to the periphery. patsnap.com

Competitive Binding Kinetics at Muscarinic Receptors

This compound acts as a competitive antagonist at muscarinic cholinergic receptors. nih.govpatsnap.com This means it competes with acetylcholine for the same binding site on the receptor. By occupying the binding site, this compound prevents acetylcholine from binding and activating the receptor. This competitive interaction is reversible. patsnap.com

Affinity and Selectivity Across Muscarinic Receptor Subtypes (M1, M2, M3, M4, M5)

This compound demonstrates affinity for muscarinic receptor subtypes M1, M2, M3, M4, and M5. wikipedia.org Receptor assays have indicated that this compound chloride has high and similar affinity for all five muscarinic acetylcholine receptor subtypes. wikipedia.org

The following table summarizes the binding affinities (Ki values) of this compound chloride for human muscarinic receptor subtypes:

Receptor SubtypeAffinity (Ki, nM)Species
M13.5Human wikipedia.org
M21.1Human wikipedia.org
M31.0Human wikipedia.org
M41.4Human wikipedia.org
M56.0Human wikipedia.org

Note: Smaller Ki values indicate stronger binding affinity.

Studies in Chinese Hamster Ovary (CHO) cells expressing each of the five muscarinic receptor subtypes have shown that this compound exhibits high-affinity competitive binding.

Differential Binding Compared to Nicotinic Receptors

Receptor assays have shown that this compound chloride has negligible affinity for nicotinic receptors compared to muscarinic receptors at therapeutic concentrations. nih.govwikipedia.orgdrugbank.comfda.govhres.ca This differential binding profile highlights this compound's selectivity for the muscarinic acetylcholine receptor family over the nicotinic acetylcholine receptor family. nih.govwikipedia.orgdrugbank.comfda.govhres.ca Nicotinic receptors are ligand-gated ion channels that mediate rapid responses, while muscarinic receptors are G protein-coupled receptors that produce longer-lasting actions. dovepress.comwjgnet.com

Molecular Modeling and Receptor-Ligand Docking Simulations

While general principles of molecular modeling and receptor-ligand docking simulations are established techniques for investigating the interaction between small molecules and protein receptors nih.govmdpi.commdpi.comfrontiersin.org, specific detailed research findings on molecular modeling and docking simulations specifically for this compound binding to muscarinic receptors were not extensively available in the provided search results. Some results mention molecular docking in the context of other compounds or general methodologies nih.govmdpi.commdpi.comfrontiersin.orgescholarship.org, but not detailed simulations focused solely on this compound.

Pharmacokinetic Mechanisms Preclinical and Mechanistic

Absorption Mechanisms and Physiochemical Determinants

The absorption of orally administered trospium is characterized as slow and incomplete, with a mean absolute bioavailability of approximately 9.6% for a 20 mg dose, exhibiting a range of 4.0% to 16.1%. drugbank.comhres.cafda.govnih.gov Physiochemical properties, such as its positive charge and reported instability at pH > 4, are likely contributors to its low absorption. fda.gov Studies suggest that absorption across the intestinal epithelium is a complex process involving both passive permeability and the involvement of drug transporters. tandfonline.com

Impact of Gastrointestinal Environment on Drug Uptake

The gastrointestinal environment significantly impacts this compound absorption. Administration with food, particularly a high-fat meal, has been shown to substantially reduce its absorption. hres.cafda.govnih.govdrugs.comnih.gov Studies have reported that a high-fat meal can decrease AUC and Cmax values by 70-80% compared to administration in a fasted state. hres.cafda.govdrugs.comnih.gov This reduction in bioavailability with food is a key factor influencing dosing recommendations. hres.cafda.govdrugs.com In silico modeling supports that decreased dissolution in the viscous medium of the fed state and reduced drug permeability are predominant mechanisms for this food effect. researchgate.netnih.gov Delayed gastric emptying time and prolonged residence time in the small intestine are also considered key factors governing absorption in the fasted state. researchgate.netnih.gov

Identification of Absorption "Windows" in the Gastrointestinal Tract

Research indicates that this compound is absorbed from distinct "absorption windows" within the gastrointestinal tract. Studies in healthy subjects have identified two such windows located in the jejunum and the cecum/ascending colon. researchgate.netnih.gov These regions exhibit different permeability characteristics. researchgate.netnih.gov The uptake capacity in these windows may be influenced by the local abundance and functional interplay of drug transporters, such as P-glycoprotein (P-gp) and Organic Cation Transporter 1 (OCT1). researchgate.netnih.gov P-glycoprotein is described as a regio-selectively expressed, high-affinity, low-capacity efflux carrier for the cationic, poorly permeable this compound, while OCT1 provides lower affinity but higher capacity for this compound uptake. nih.gov

Distribution Dynamics in Biological Systems

Following absorption, this compound distributes within biological systems. Its quaternary ammonium (B1175870) structure and positive charge at physiological pH restrict its ability to easily cross cell membranes, including the blood-brain barrier. wikipedia.orgdpic.orgnih.gov The apparent volume of distribution for a 20 mg oral dose is approximately 395 liters (± 140). fda.govfda.gov The mean volume of distribution is reported to range from approximately 350 to 800 L. nih.gov

Plasma Protein Binding Characteristics and Implications

This compound exhibits binding to plasma proteins. In vitro studies with human serum have shown protein binding ranging from 50% to 85% at therapeutic concentration levels (0.5 – 50 ng/mL). wikipedia.orghres.cafda.gov Ex vivo studies also suggest approximately 50% to 85% protein binding at therapeutic concentrations. fda.gov The ratio of 3H-trospium chloride in plasma to whole blood was found to be 1.6:1, indicating that the majority of the compound is distributed in plasma. wikipedia.orghres.cafda.gov

Parameter Value (Range) Source Indices
Plasma Protein Binding 50-85% wikipedia.orghres.cafda.govfda.gov
Plasma to Whole Blood Ratio 1.6:1 wikipedia.orghres.cafda.gov
Apparent Volume of Distribution (20 mg oral dose) 395 ± 140 L fda.govfda.gov
Mean Volume of Distribution 350-800 L nih.gov

Tissue Distribution Studies in Preclinical Models

Preclinical studies, such as those conducted in mice, have investigated the tissue distribution of this compound chloride. After oral administration at an equal dosage, absolute drug concentrations in the brain were significantly lower for this compound chloride compared to a more lipophilic anticholinergic drug like oxybutynin (B1027) (approximately 200-fold lower). urotoday.com Tissue concentrations of this compound chloride in mice were generally in the range of 1-20 ng/g, with the lowest concentrations observed in organs with tight blood-tissue barriers, such as the brain and testis (1-2 ng/g). urotoday.com The highest concentrations were detected in the liver (18.5 ng/g). urotoday.com These findings support the limited penetration of this compound across the blood-brain barrier in preclinical models. wikipedia.orgdpic.orgnih.gov

Metabolic Pathways and Enzyme Involvement

The metabolic fate of this compound in humans has not been fully characterized. drugbank.comfda.gov this compound is minimally metabolized, with approximately 10% of the absorbed dose undergoing metabolism. nih.gov Metabolites account for approximately 40% of the excreted dose following oral administration. fda.govfda.gov The major metabolic pathway is hypothesized to involve ester hydrolysis, followed by conjugation of benzylic acid to form azoniaspironortropanol with glucuronic acid. fda.govfda.gov The spiroalcohol metabolite accounts for approximately 10% of urinary excretion, while hydrolysis/oxidation products account for less than 5%. nih.gov

Cytochrome P450 (CYP) enzymes are not expected to contribute significantly to the elimination of this compound. wikipedia.orgfda.govnih.govfda.govnih.gov In vitro studies using human liver microsomes to investigate the inhibitory effect of this compound on seven major CYP isoenzyme substrates (CYP1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4) suggest a lack of inhibition at clinically relevant concentrations. wikipedia.orgfda.gov While some studies indicate weak inhibition of CYP2D6 at higher concentrations (IC50 values in the lower double-digit micromolar range), these values are significantly higher than therapeutically obtained peak plasma concentrations. nih.gov

Metabolic Pathway (Hypothesized Major) Enzymes Involved Metabolites Detected Contribution to Excretion Source Indices
Ester Hydrolysis + Glucuronic Acid Conjugation Esterase Azoniaspironortropanol (Spiroalcohol), Hydrolysis/Oxidation products ~40% of absorbed dose (metabolites) fda.govnih.govfda.govnih.gov

Role of Ester Hydrolysis and Glucuronic Acid Conjugation

The major metabolic pathway hypothesized for this compound involves ester hydrolysis. This process is thought to be followed by the conjugation of benzylic acid with glucuronic acid to form azoniaspironortropanol wikipedia.orgfda.govhres.carjpbcs.comapotex.com. This metabolic route is considered the primary pathway for the limited metabolism that occurs fda.gov.

Investigation of Cytochrome P450 Enzyme System Contribution

Studies have indicated that the cytochrome P450 (CYP) enzyme system is not expected to contribute significantly to the elimination of this compound wikipedia.orghres.carjpbcs.comapotex.comfda.govhres.ca. In vitro studies using human liver microsomes investigated the inhibitory effect of this compound on various CYP isoenzymes, including CYP1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4 wikipedia.orghres.caapotex.comhres.ca. These studies suggested a lack of inhibition at clinically relevant concentrations of this compound wikipedia.orghres.caapotex.comhres.ca. The smallest IC50 value observed in vitro (for CYP 2D6) was approximately 1000 times greater than therapeutic this compound chloride concentrations fda.gov. This preclinical data suggests no clinically significant metabolism of this compound chloride by any CYP isoenzyme fda.gov.

Metabolite Identification and Characterization

Three metabolites of this compound have been detected in mass balance studies in humans fda.gov. Two of these metabolites have been structurally characterized fda.gov. The major metabolic route leads to the inactive hydrolysis product azoniaspironortropanol fda.gov. The mechanism for the production of the two minor metabolites has not been fully elucidated wikipedia.orgfda.gov. Metabolites account for approximately 40% of the excreted dose following oral administration wikipedia.orghres.carjpbcs.comapotex.com. Approximately 7% to 10% of urinary excretion is accounted for by azoniaspironortropanol with glucuronic acid nih.gov.

Elimination Processes and Excretion Routes

This compound is primarily eliminated from the body through excretion, with both renal and fecal pathways playing significant roles drugbank.comwikipedia.orgrjpbcs.comdrugs.commims.comfishersci.ca.

Renal Clearance Mechanisms: Glomerular Filtration vs. Active Tubular Secretion

Renal clearance is a major route of elimination for this compound fda.govhres.cafda.gove-lactancia.org. The mean renal clearance for this compound is approximately 29.07 L/hour fda.govdrugs.comfda.gove-lactancia.org. This value is about 4-fold higher than the average glomerular filtration rate, strongly indicating that active tubular secretion is a significant pathway of elimination for this compound drugbank.comfda.govhres.canih.govdrugs.comfda.gove-lactancia.org. While glomerular filtration contributes, the substantial renal clearance exceeding the glomerular filtration rate highlights the prominence of active tubular secretion in this compound elimination drugbank.comdrugs.com.

Biliary and Fecal Excretion Pathways

Fecal excretion is also a significant route of elimination for this compound, particularly after oral administration drugbank.comwikipedia.orgrjpbcs.comdrugs.comfishersci.ca. In a mass balance study using [3H]-radiolabeled this compound chloride, approximately 85.2% of an orally administered dose was recovered in feces wikipedia.orgrjpbcs.comdrugs.come-lactancia.org. A smaller amount (5.8% of the dose) was recovered in urine wikipedia.orgrjpbcs.comdrugs.come-lactancia.org. The elimination profile suggests that approximately 20% of the drug may be eliminated from the systemic circulation into the gut by gut and/or biliary secretion fda.gov. Hepatobiliary excretion of [3H]this compound chloride has been detected after intravenous application researchgate.net.

Drug Transport Systems and Interactions

Drug transporters play a crucial role in the pharmacokinetics of this compound, influencing its absorption, distribution, and excretion nih.govuni-greifswald.de. As a cationic drug with low membrane permeability, this compound's transport across biological membranes is dependent on specific carriers nih.govuni-greifswald.de.

In vitro studies have shown that this compound is a substrate for several organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) carriers nih.govuni-greifswald.deresearchgate.net. Specifically, this compound is a transport substrate of organic cation transporters OCT1 and OCT2, as well as the multidrug and toxin extrusion carriers MATE1 and MATE2-K nih.govresearchgate.net. OCT1 is primarily expressed in the basolateral membrane of enterocytes and hepatocytes, while OCT2 is typically found in the basolateral membrane of renal proximal tubular cells nih.gov. This compound also has affinity to P-glycoprotein (P-gp) researchgate.netuni-greifswald.de. P-gp might contribute to the poor oral absorption and limited brain distribution of this compound uni-greifswald.de.

Given that active tubular secretion is a major elimination pathway for this compound, there is potential for pharmacokinetic interactions with other drugs that are also eliminated by active tubular secretion fda.govhres.caapotex.comdrugs.comfda.gove-lactancia.orgfda.gov. Coadministration of this compound chloride with such drugs may lead to increased serum concentrations of either this compound or the coadministered drug due to competition for this shared elimination pathway hres.carjpbcs.comapotex.comdrugs.comfda.gove-lactancia.orgfda.gov. Examples of drugs eliminated by active tubular secretion that could potentially interact with this compound include procainamide, pancuronium, morphine, vancomycin, metformin (B114582), and tenofovir (B777) hres.carjpbcs.comapotex.comdrugs.comfda.gove-lactancia.org. While a study with digoxin, a renally eliminated drug, did not show affected pharmacokinetics of either drug when coadministered with this compound chloride, the potential for interaction with other actively secreted drugs remains fda.govnih.govdrugs.comfda.gov. Coadministration of metformin with an extended-release formulation of this compound chloride resulted in reductions in the mean steady-state Cmax and AUC of this compound nih.gov.

This compound's anticholinergic effects on gastrointestinal motility could also theoretically alter the absorption of some concomitantly administered drugs hres.cadrugs.come-lactancia.org.

Organic Cation Transporters (OCTs) and Multidrug and Toxin Extrusion (MATE) Transporters

This compound has been identified as a transport substrate for human organic cation transporters OCT1 (SLC22A1), OCT2 (SLC22A2), and OCT3 (SLC22A3), as well as multidrug and toxin extrusion carriers MATE1 (SLC47A1) and MATE2-K (SLC47A2). mdpi.comtandfonline.comresearchgate.netnih.gov These transporters play significant roles in the excretion of organic cations through the liver and kidneys. mdpi.comresearchgate.net

In vitro studies using HEK293 cells transfected with human OCTs demonstrated significant transport of this compound. ics.org Saturation kinetics revealed varying affinities of this compound for these transporters. For instance, studies showed Km values of 17 µM and 8 µM for human OCT1 and OCT2, respectively. ics.org Another study reported Km values for this compound transport by human OCT1, OCT2, and OCT3, and MATE1 and MATE2-K, with values ranging between 0.6 µM and 106 µM. tandfonline.com The lowest Km values were reported for OCT1. tandfonline.com

TransporterSpeciesKm (µM)Reference
OCT1Human17 ics.org
OCT2Human8 ics.org
OCT1Human106 ± 16 acs.org
OCT2HumanReported values between 0.6 and 106 tandfonline.com
OCT3HumanReported values between 0.6 and 106 tandfonline.com
MATE1HumanReported values between 0.6 and 106 tandfonline.com
MATE2-KHumanReported values between 0.6 and 106 tandfonline.com
mOct1Mouse58.7 mdpi.com
mOct2Mouse78.5 mdpi.com
mMate1Mouse29.3 mdpi.com

The interplay between OCTs and MATE transporters is crucial for the vectorial transport of this compound in polarized cells, such as those in the kidney and liver. Studies using polarized monolayers of single- and double-transfected MDCKII cells (MDCK-OCT1, MDCK-OCT2, MDCK-MATE1, MDCK-OCT1-MATE1, and MDCK-OCT2-MATE1) have demonstrated the significance of this coordinated transport. researchgate.netnih.gov Transcellular, basal-to-apical transport of this compound was significantly higher in cell lines expressing these transporters compared to control cells. researchgate.netnih.govacs.org Notably, transport mediated by double-transfected cells (MDCK-OCT1-MATE1 and MDCK-OCT2-MATE1) exceeded that in respective single-transfected cells, suggesting a cooperative effort between uptake (OCTs) and efflux (MATE1) transporters in facilitating this compound excretion. researchgate.netnih.govacs.org For example, at a this compound concentration of 1.0 µM, transcellular transport by MDCK-OCT2-MATE1 cells was 6.1-fold higher compared to MDCK-OCT2 cells and 1.8-fold higher compared to MDCK-MATE1 cells. nih.govacs.org

Preclinical studies in oct1/2 knockout mice showed significantly lower hepatobiliary excretion of this compound chloride compared to wild-type mice, supporting the in vitro findings on the role of OCTs in this compound disposition. ics.org

P-glycoprotein-Mediated Efflux Mechanisms

This compound is also a substrate of the efflux transporter P-glycoprotein (P-gp), encoded by the ABCB1 gene. researchgate.netacs.orgurotoday.comjst.go.jpresearchgate.netnih.gov P-gp is strategically located in various tissues, including the apical membrane of intestinal epithelial cells, hepatocytes, renal proximal tubular cells, and the blood-brain barrier, where it actively extrudes substrates. urotoday.compensoft.netfrontiersin.org

In vitro studies using Caco-2 cells, a model for intestinal epithelial transport, have shown that this compound inhibits P-gp-mediated rhodamine 123 efflux, indicating an interaction with P-gp. jst.go.jp Studies using transfected MDCK-MDR1 cells, which overexpress P-gp, demonstrated that the basal-to-apical transcellular flux of this compound significantly exceeded the apical-to-basolateral flux, confirming this compound as a P-gp substrate. nih.gov The efflux ratio (basal-to-apical flux divided by apical-to-basolateral flux) was used as an index of P-gp-mediated efflux, and this compound showed an efflux ratio greater than 2, indicative of significant P-gp interaction. nih.gov

Cell LineEfflux Ratio (B→A : A→B)P-gp Substrate?Reference
MDCK-MDR1> 2Yes nih.gov

Preclinical studies using P-gp deficient knockout mice (mdr1a,b(-/-)) have provided in vivo evidence for the role of P-gp in this compound pharmacokinetics. researchgate.net In these mice, hepatobiliary excretion and intestinal secretion of this compound chloride were significantly reduced compared to wild-type mice. researchgate.net Furthermore, P-gp has been shown to highly restrict the entry of this compound chloride into the brain, contributing to its low brain penetration. urotoday.comresearchgate.netnih.govdrugbank.com The residence time of this compound in the central nervous system was significantly prolonged in mdr1a,b(-/-) knockout mice. researchgate.net

While this compound interacts with P-gp, studies investigating its effect on P-gp ATPase activity have shown little detectable influence, suggesting that while it is transported by P-gp, it may not significantly stimulate the transporter's ATPase activity in the same way as some other substrates like darifenacin. jst.go.jp

The affinity of this compound to P-gp, along with its interaction with OCT1, is suggested to contribute to its incomplete oral absorption and substantial intestinal and renal secretions. acs.org

Preclinical Research Models and Methodologies

In Vitro Pharmacodynamic Studies

In vitro studies provide controlled environments to investigate the direct effects of trospium on isolated tissues, cells, and subcellular components.

Isolated Organ Bath Studies (e.g., Detrusor Muscle Strips from Porcine and Human Tissue)

Isolated organ bath studies are a key methodology for assessing the direct effects of this compound on smooth muscle contractility. These studies commonly utilize detrusor muscle strips from both porcine and human bladders to evaluate the compound's ability to inhibit contractions.

Research has demonstrated that this compound chloride is a potent inhibitor of contractile responses in detrusor muscle strips induced by agents like carbachol (B1668302) or electrical stimulation. In studies using porcine and human detrusor tissue, this compound chloride was found to be significantly more potent than other anticholinergic agents such as oxybutynin (B1027) and tolterodine (B1663597) in inhibiting contractions. nih.govnih.govthieme-connect.comthieme-connect.comnih.gov The effects observed were dose-dependent. nih.gov

Parameters evaluated in these studies include EC50 (bath concentration causing 50% reversal of carbachol-induced tension), Rmax (% relaxation at final drug concentration), IC50 (bath concentration causing 50% inhibition of maximum contractile response to electrical field stimulation), and MI (% inhibition of contraction amplitude at final drug concentration). nih.gov

Tissue TypeParameterThis compound Chloride (µmol/L)Oxybutynin (µmol/L)Tolterodine (µmol/L)
Porcine DetrusorEC500.00625-
Porcine DetrusorRmax (at 0.1 µmol/L)100%76.2 ± 8%-
Human DetrusorEC500.00310≤ 1.0
Human DetrusorRmax (at 0.1 µmol/L for this compound, final concentration for others)86 ± 13%79 ± 20%70 ± 8%
Human DetrusorIC500.0510> 10
Human DetrusorMI80 ± 17%53 ± 7%40 ± 16%

These findings indicate that this compound chloride is highly effective in relaxing bladder smooth muscle in vitro. openaccessjournals.com The comparable effects observed in human and porcine tissue suggest that the pig can serve as a relevant animal model for studying the effects of spasmolytic substances on urinary bladder smooth muscle contractility in vitro. nih.gov

Cell-Based Assays for Receptor Function and Ligand Binding

Cell-based assays are utilized to investigate the interaction of this compound with muscarinic receptors at a more fundamental level, assessing receptor function and ligand binding affinity. This compound chloride is characterized as a specific and competitive antagonist of muscarinic cholinergic receptors (mAChRs). medchemexpress.comfda.govmedchemexpress.com Receptor assays have demonstrated that this compound chloride binds to muscarinic receptors M1, M2, and M3 with high affinity, while exhibiting negligible affinity for nicotinic receptors at therapeutic concentrations. medchemexpress.commedchemexpress.comdrugs.come-lactancia.orgdrugbank.comhres.ca

Efforts have been made to develop signaling-dependent cell-based functional assays to provide more accurate and comprehensive data on compounds targeting GPCRs, including muscarinic receptors. psychiatryonline.org Studies using transfected human embryonal kidney 293 (HEK293) cell models have provided evidence that this compound is a substrate for organic cation transporters (OCT) 1 and 2. researchgate.netacs.org

Microsomal and Subcellular Fraction Studies for Metabolism and Transport

Microsomal and subcellular fraction studies are employed to investigate the metabolic fate and transport mechanisms of this compound. These studies help to understand how the compound is processed within cells and across biological membranes.

In vitro studies using human liver microsomes have investigated the inhibitory effect of this compound chloride on various cytochrome P450 isoenzymes, suggesting a lack of significant inhibition at clinically relevant concentrations. e-lactancia.org This indicates a low potential for metabolic drug interactions via the cytochrome P450 system. Preclinical metabolic studies also suggest no significant interaction via competition for metabolism. fda.gov

Studies involving subcellular fractions and cell lines expressing specific transporters have shown that this compound is a substrate for various transporters, including organic cation transporters (OCT1 and OCT2) and multidrug and toxin extrusion proteins (MATE1 and MATE2-K). researchgate.netacs.orgresearchgate.net These transporters play a role in the uptake and efflux of this compound in organs like the liver and kidneys, contributing to its elimination. researchgate.netacs.org For instance, studies using HEK293 cells transfected with human and mouse OCT1 orthologs revealed differences in transport kinetics, with human OCT1 showing higher capacity for this compound transport compared to mouse Oct1. researchgate.netuni-greifswald.de Studies using polarized MDCKII cells have also demonstrated that MATE1 mediates the efflux of this compound. acs.org The interplay between uptake transporters like OCT1/2 and efflux transporters like MATE1 contributes to the transcellular transport of this compound and its renal and biliary elimination. acs.org

In Vivo Animal Models for Pharmacological Effects

In vivo animal models are crucial for evaluating the pharmacological effects of this compound within a living system, assessing its impact on physiological functions such as gastrointestinal motility and bladder function.

Gastrointestinal Motility Assessment in Animal Species (e.g., Dogs)

Given its anticholinergic properties, the effect of this compound on gastrointestinal motility has been investigated in animal models. Studies in dogs have shown that intravenous administration of this compound chloride can inhibit gastric and intestinal motor activity. nih.govmedchemexpress.com For example, single intravenous doses of 0.1 and 0.5 mg/kg in dogs resulted in complete inhibition of gastric and intestinal motor activity for a period, with significant reductions in motility indices. nih.gov

Models for Drug Carrier Research (e.g., Knockout Mice)

Preclinical research has investigated the interaction of this compound with drug carriers, particularly organic cation transporters (OCTs) and P-glycoprotein (P-gp). This compound is a substrate for human OCT1, OCT2, and OCT3 transporters, which are important for drug absorption and excretion. ics.org Studies using knockout mice deficient in specific transporters have been instrumental in understanding the role of these carriers in this compound disposition.

In vitro transport studies in HEK293 cells transfected with human OCT1, OCT2, and OCT3 demonstrated significant transport of this compound chloride. Saturation kinetics revealed Michaelis-Menten constant (Km) values of 17 µM for OCT1 and 8 µM for OCT2. ics.org

In vivo studies using oct1/2 knockout mice, lacking both Oct1 and Oct2 transporters, showed significantly lower hepatobiliary excretion of this compound chloride compared to wild-type mice. ics.org This finding supports the in vitro data and highlights the role of these transporters in the elimination of this compound.

Research using P-glycoprotein deficient knockout mice (mdr1-/-) compared the brain penetration and tissue distribution of this compound chloride and oxybutynin. When administered orally at an equal dosage (1 mg/kg), absolute drug concentrations in the brain were significantly lower for this compound chloride (~1 ng/g) compared to oxybutynin (~200 ng/g). urotoday.comurotoday.com Concentrations in the liver were also different, approximately 20 ng/g for this compound chloride and 300 ng/g for oxybutynin. urotoday.com In contrast to this compound chloride, brain penetration and drug excretion of oxybutynin were not affected by P-gp deficiency in the mdr1-/- knockout mice, indicating that oxybutynin is not a P-gp substrate in vivo. urotoday.com This research underscores the role of P-gp in restricting this compound's entry into the brain.

Interactive Table: this compound Transport by Mouse Carriers

Mouse CarrierTransport DemonstratedKm Value (µM)
mOct1Yes58.7 nih.gov
mOct2Yes78.5 nih.gov
mMate1Yes29.3 nih.gov
mMate2No- nih.gov

Non-oncogenic Safety Assessments (e.g., Carcinogenicity Studies)

Non-oncogenic safety assessments, including carcinogenicity studies, are a critical part of preclinical research for pharmaceuticals. Carcinogenicity studies with this compound chloride have been conducted in both mice and rats. hres.cadrugs.comfda.gov

Mutagenicity and genotoxicity tests were also performed. This compound chloride was not found to be mutagenic or genotoxic in standard in vitro tests using bacteria (Ames test) and mammalian cells (L5178Y mouse lymphoma and CHO cells), or in an in vivo rat micronucleus test. drugs.comfda.govfda.gov

Reproductive and Developmental Toxicity Studies in Animals

Reproductive and developmental toxicity studies in animals are conducted to assess the potential risks of a drug to fertility and fetal development. Studies with this compound chloride have been performed in rats and rabbits. hres.cadrugs.com

In a rat embryo/fetal development study, pregnant rats were administered this compound chloride at doses up to 200 mg/kg/day during organogenesis. drugs.com No malformations or fetal toxicity were observed at doses up to 200 mg/kg/day, which is approximately 32 times the this compound chloride dose at the maximum recommended human dose (MRHD) based on body surface area. However, maternal toxicity, including death, irregular breathing, and increased excitability, was observed at the 200 mg/kg/day dose. drugs.com The no-effect level for maternal and pup toxicity (survival to Day 4) was 20 mg/kg/day, which is approximately equivalent to the MRHD exposure based on AUC. drugs.com The offspring of female rats exposed orally pre- and post-natally to this compound chloride up to 200 mg/kg/day showed no increased developmental toxicity over background in surviving pups. drugs.com

In a rabbit embryo/fetal development study, pregnant rabbits received doses of this compound chloride up to 200 mg/kg/day during organogenesis. drugs.com At 200 mg/kg/day, maternal systemic exposures were approximately 16 times the exposure of women treated at the MRHD based on AUC. drugs.com No malformations or developmental delays were observed in rabbits. hres.cadrugs.com The no effect levels for maternal and fetal toxicity in rabbits were about 5-6 times the expected clinical exposure. hres.ca

Studies on reproductive function in rats showed no impairment of male and female fertility in treated parents or their untreated offspring. hres.ca Breeding and rearing behavior and postnatal development were entirely normal. hres.ca

Interactive Table: Reproductive and Developmental Toxicity Findings

SpeciesStudy TypeHighest Dose Tested (mg/kg/day)Key FindingsNOAEL (Maternal/Developmental)
RatEmbryo/Fetal Development (Organogenesis)200 drugs.comMaternal toxicity at 200 mg/kg/day; No malformations or fetal toxicity up to 200 mg/kg/day. drugs.com20 mg/kg/day (maternal and pup survival) drugs.com
RatPre- and Post-natal Development200 drugs.comNo increased developmental toxicity in surviving pups. drugs.com20 mg/kg/day (maternal and developmental)
RabbitEmbryo/Fetal Development (Organogenesis)200 drugs.comNo malformations or developmental delays. hres.cadrugs.comApprox. 5-6 times clinical exposure (based on AUC) hres.ca
RatReproductive Function200 drugs.comNo impairment of male or female fertility. hres.cadrugs.com200 mg/kg/day drugs.com

Neuropharmacological Models in Combination Therapies

This compound's limited ability to cross the blood-brain barrier makes it a valuable component in combination therapies where peripheral muscarinic blockade is desired without significant central nervous system (CNS) effects. This is particularly relevant in the context of neuropharmacological research, such as in combination with centrally acting muscarinic agonists.

Investigation of Central and Peripheral Muscarinic Modulation

This compound acts as a non-selective muscarinic receptor antagonist in the periphery. nih.govcpn.or.kr Its quaternary ammonium (B1175870) structure prevents significant entry into the CNS. patsnap.commdpi.comnih.gov This property allows for the investigation of central muscarinic modulation by a co-administered agent while minimizing confounding peripheral anticholinergic effects.

In combination therapies, such as with the M1/M4-preferring muscarinic receptor agonist xanomeline (B1663083), this compound's role is to block peripheral muscarinic receptors, thereby reducing peripheral cholinergic side effects like gastrointestinal issues, excessive salivation, and cardiovascular effects that can be caused by the centrally acting agonist. patsnap.comnih.govpsychiatryonline.org This strategy allows for the central therapeutic effects of the agonist to be studied and potentially harnessed with improved tolerability. patsnap.compsychiatryonline.org Preclinical studies investigating the effects of xanomeline-trospium aim to understand how this combination modulates central and peripheral muscarinic activity.

Preclinical Models of Psychosis and Cognitive Function

Preclinical models are used to investigate the potential of drug candidates and combinations, like xanomeline-trospium, in treating symptoms of neurological and psychiatric disorders, including psychosis and cognitive impairment.

Preclinical research has demonstrated that activating muscarinic receptors, particularly M1 and M4 subtypes, can have effects in models relevant to schizophrenia and cognitive dysfunction. nih.govpsychiatryonline.orgnih.gov For example, in vivo studies with xanomeline, a muscarinic agonist used in combination with this compound, have shown that its activity in reducing amphetamine-induced activity in a mouse model of psychosis was substantially attenuated in M4 and M1 muscarinic receptor knockout mice, indicating the involvement of these receptor subtypes in its effects on hyperdopaminergic behaviors. nih.gov Xanomeline also reversed scopolamine-induced disruptions in latent inhibition in a rat model, another behavior relevant to psychosis. nih.gov

The combination of xanomeline and this compound has been investigated in preclinical models to assess its potential impact on cognitive function. While xanomeline is the centrally active component responsible for potential cognitive benefits, this compound's peripheral restriction is crucial for allowing higher doses of xanomeline to be administered, potentially enhancing central effects while managing peripheral side effects. patsnap.comgoogle.com Preclinical studies with M1 and M4 receptor activators have shown improvements in memory in animal models with impaired baseline performance and restoration of pharmacologically induced or age-related cognitive deficits. psychiatryonline.org The dual M1/M4 receptor agonist xanomeline has demonstrated positive effects in preclinical models of cognitive function and normalized functional activity in brain regions implicated in cognition. psychiatryonline.org

The use of this compound in combination therapies allows researchers to explore the therapeutic potential of central muscarinic receptor modulation in preclinical models of psychosis and cognitive impairment without the confounding influence of significant peripheral muscarinic side effects.

Advanced Analytical and Bioanalytical Methodologies

Chromatographic Techniques for Trospium Quantitation

Chromatographic methods are widely used for the separation and quantification of this compound in various matrices, including pharmaceutical formulations and biological samples. These techniques offer specificity and sensitivity necessary for accurate analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC)

HPLC is a well-established technique for the quantitative analysis of this compound. RP-HPLC methods have been developed and validated for the determination of this compound chloride in tablet dosage forms. One such method utilized an Xterra RP18 column with a mobile phase of acetonitrile (B52724) and buffer (65:35 v/v) at a flow rate of 1.0 mL/min, with detection at 215 nm. This method demonstrated linearity in the concentration range of 50.0-150.0 µg/mL with a correlation coefficient (r²) of 0.9993. rjptonline.org

Ultra-Fast Liquid Chromatography (UFLC), a more rapid variant of HPLC, has also been employed for the determination of this compound chloride in tablet dosage forms. A stability-indicating RP-UFLC method achieved isocratic separation on an Enable-C18G column using a mobile phase of acetonitrile: 0.01M TBAHS (50:50, v/v) at a flow rate of 1.0 mL/min, with PDA detection at 215 nm. researchgate.netnih.gov This method was linear in the concentration range of 10–300 μg/ml with a correlation coefficient of 0.999. nih.gov The use of UFLC offers advantages in terms of reduced analysis time and solvent consumption compared to conventional HPLC. researchgate.netacgpubs.org

Interactive Table 1: HPLC and UFLC Parameters for this compound Analysis

TechniqueColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Linearity Range (µg/mL)Correlation Coefficient (r²)
RP-HPLCXterra RP18Acetonitrile:Buffer (65:35 v/v)1.021550.0-150.00.9993
RP-UFLCEnable-C18GAcetonitrile:0.01M TBAHS (50:50, v/v)1.021510-3000.999

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis

LC-MS/MS is a highly sensitive and specific technique particularly useful for the determination of this compound in complex biological matrices like human plasma. A validated LC-MS/MS method for the quantification of this compound in human plasma utilized a Hypsil C18 column with a mobile phase consisting of methanol, 5% acetic acid, and 20 mM ammonium (B1175870) methylate (55:30:15, v/v/v) at a flow rate of 0.2 mL/min. tandfonline.comtandfonline.com Detection was performed using selected reaction monitoring (SRM) in electrospray ionization (ESI) mode. tandfonline.comtandfonline.com This method achieved a lower limit of quantification (LLOQ) of 0.2 ng/mL and was linear over the concentration range of 0.2–50.0 ng/mL. tandfonline.comtandfonline.com

Another highly sensitive LC-MS/MS method for this compound estimation in human plasma employed an evaporation-free SPE extraction and analysis by MS/MS in multiple reaction monitoring (MRM) mode using the respective [M(+)] cations, m/z 392-164 for this compound and m/z 400-172 for the internal standard (this compound-d8). nih.govresearchgate.net This method had a total run time of 3.50 min, with this compound eluting at 2.8 min, and a lower limit of quantification of 0.05 ng/mL. nih.gov Linearity was established in the range of 0.05-10 ng/mL. nih.govresearchgate.net

Interactive Table 2: LC-MS/MS Parameters for this compound Analysis in Human Plasma

ColumnMobile PhaseFlow Rate (mL/min)Detection ModeLLOQ (ng/mL)Linearity Range (ng/mL)
Hypsil C18Methanol:5% acetic acid:20 mM ammonium methylate (55:30:15)0.2ESI-SRM0.20.2–50.0
Reverse phase2 mM ammonium acetate (B1210297) and acetonitrile (20:80, v/v)0.5MS/MS (MRM)0.050.05-10

Spectrophotometric Methods for Purity and Content Determination

Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer simple, inexpensive, and accessible approaches for the determination of this compound chloride in pure form and pharmaceutical formulations. A simple UV-spectrophotometric method for this compound chloride estimation in capsule dosage forms showed a maximum absorption at 280 nm in ethanol (B145695) and linearity in the concentration range of 10-70 μg/ml. pharmacyjournal.orgresearchgate.net Another simple spectrophotometric method estimated this compound chloride at 258 nm in 0.1 N sodium hydroxide (B78521), obeying Beer's law in the range of 200-1000 μg/ml. innovareacademics.in First derivative spectrophotometry at 226.6 nm in 0.1 N sodium hydroxide also showed linearity in the range of 20-100 μg/ml. innovareacademics.in These methods are validated and applicable for routine quality control analysis. innovareacademics.in

Electrochemical Methods (e.g., Conductometry) for Titrimetric Analysis

Electrochemical methods, such as conductometry, have been developed for the determination of this compound chloride. Conductometric titration methods have been established for the determination of this compound chloride in pure form and pharmaceutical formulations using precipitating reagents like Phosphomolybdic acid (PMA) and Silver nitrate (B79036) (AgNO₃). researchgate.netnih.gov These methods are based on measuring the change in conductivity during the titration. A molar ratio of 1:1 for drug:reagent was determined conductometrically. researchgate.netnih.gov Mean recovery rates for these methods ranged from 98% to 101.69%. researchgate.netnih.gov The European pharmacopoeia describes a titrimetric method for this compound chloride determination using 0.1 M silver nitrate with potentiometric endpoint detection. medcraveonline.comcu.edu.eg Novel disposable screen-printed sensors utilizing alpha-cyclodextrin (B1665218) and multi-walled carbon nanotubes have also been fabricated for the potentiometric determination of this compound hydrochloride, showing high sensitivity and selectivity. ekb.egekb.egresearchgate.net

Thermal Analysis for Stability and Physicochemical Characterization

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are valuable for studying the thermal behavior, stability, and physicochemical properties of this compound chloride. medcraveonline.commedcraveonline.com These methods provide insights into solid-state characteristics and can be used for quality control and stability evaluation. medcraveonline.commedcraveonline.com

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time under controlled conditions. wikipedia.org This technique is used to evaluate the thermal stability of a material; a stable species shows no mass change in a specific temperature range. wikipedia.org TGA, often coupled with Derivative Thermogravimetric Analysis (DTG), has been applied to study the thermal decomposition of this compound chloride. The TGA/DTG curves of this compound chloride show thermal decomposition occurring in distinct steps at specific temperature ranges, with associated weight losses corresponding to the loss of molecular fragments. medcraveonline.com For example, one study reported a two-step decomposition, with the first step between 221.26-349.84ºC showing a weight loss of 60.2645%, and the second step between 373.22-428.13ºC with a weight loss of 39.305%. medcraveonline.com TGA/DSC combined analysis is also used to observe desolvation behavior in this compound chloride solvates. rsc.orgscilit.com

Interactive Table 3: Thermal Decomposition of this compound Chloride by TGA

Differential Scanning Calorimetry (DSC) for Purity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a valuable thermal analysis technique utilized in the pharmaceutical industry to investigate the physicochemical properties of drug substances and excipients, including polymorphism, stability, and purity. medcraveonline.com DSC monitors the heat flow into or out of a sample as a function of temperature or time, providing insights into thermal events such as melting, crystallization, and phase transitions.

For this compound chloride, DSC has been employed in thermoanalytical studies to understand its thermal behavior and determine its purity. A thermoanalytical study involving TGA/DTG, DTA, and DSC was conducted to assess the thermal stability of this compound chloride. medcraveonline.com This study indicated a thermal behavior characteristic of a first-order process based on kinetic studies. medcraveonline.com DSC offers a rapid method for purity determination, yielding values typically between 98.5% and 101.5%, which aligns with official pharmacopoeia requirements. medcraveonline.com

DSC is also instrumental in characterizing different solid forms of this compound chloride, including polymorphs and solvates. Studies investigating the structural variability of this compound chloride crystallized under different conditions have utilized DSC. researchgate.net Temperature-modulated DSC has identified the presence of distinct components in crystallized products, suggesting structural phases arising from molecular disorder. researchgate.net

Furthermore, DSC has been used in the characterization of this compound chloride solvates and co-crystals. Combined TGA/DSC analysis has been performed to observe the desolvation behavior of this compound chloride solvates. rsc.orgscilit.com In the study of a this compound saccharin (B28170) complex, DSC was used to characterize the thermal profile, showing endothermic transitions at specific temperatures depending on the sample pan configuration. google.comgoogle.comgoogleapis.com For instance, a single endothermic transition between approximately 160°C and 185°C, or specifically at 185 ± 0.5°C, was observed for the this compound saccharin complex in a hermetic sample pan. google.comgoogle.comgoogleapis.com Using a sample pan allowing water evaporation, the complex showed a melting onset around 170°C and two endothermic peaks around 176°C and 185°C. google.comgoogle.comgoogleapis.com Pure this compound chloride is reported to have a melting point of 248°C. researchgate.net

Development and Validation of Stability-Indicating Analytical Methods

The development and validation of stability-indicating analytical methods are crucial for monitoring the quality of pharmaceutical substances and products over time and under various stress conditions. These methods are designed to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

For this compound chloride, several stability-indicating analytical methods have been developed and validated. Ultra-fast liquid chromatography (UFLC) and high-performance liquid chromatography (HPLC) are commonly employed techniques for this purpose. researchgate.netnih.govrjptonline.orgcu.edu.eg

A stability-indicating RP-UFLC method was developed and validated for the determination of this compound chloride in tablet dosage form. researchgate.netnih.gov This method involved isocratic separation on an Enable-C18G column using a mobile phase of acetonitrile and 0.01M TBAHS. researchgate.netnih.gov Detection was performed at 215 nm. researchgate.netnih.gov The method was subjected to stress conditions including acid and alkali hydrolysis, oxidation, photolysis, and heat to assess the drug's stability behavior. researchgate.netnih.gov Validation parameters such as specificity, linearity, precision, accuracy, robustness, and system suitability were evaluated. researchgate.netnih.gov The method demonstrated linearity in the concentration range of 10-300 μg/ml with a correlation coefficient of 0.999. researchgate.netnih.gov Mean recoveries were between 100.52% and 101.68%. researchgate.netnih.gov

Another stability-indicating RP-HPLC method for this compound chloride in tablet dosage form utilized an Xterra RP18 column with a mobile phase of acetonitrile and buffer, detected at 215 nm. rjptonline.org This method showed linearity in the range of 50.0-150.0 µg/mL with a correlation coefficient of 0.9993. rjptonline.org

Stability-indicating chromatographic methods have also been developed to study the acid and alkaline degradation of this compound chloride and determine the drug in its pure powder form and in pharmaceutical dosage form. cu.edu.eg An HPLC method was found to be specific for this compound chloride in the presence of up to 90% of its degradation products. cu.edu.eg

Forced degradation studies are an integral part of developing stability-indicating methods. This compound chloride has been subjected to various stress conditions, including acid and alkali hydrolysis, oxidation (e.g., with H₂O₂), thermal stress, and photolysis. researchgate.netnih.gov These studies help in understanding the degradation pathways and ensuring the method can separate and quantify the drug from its degradation products. researchgate.netnih.govcu.edu.eg

The validation of these methods is performed according to guidelines such as those from the International Council for Harmonisation (ICH). acgpubs.org Validation parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), robustness, and ruggedness. researchgate.netnih.govrjptonline.orgacgpubs.org

Table: Analytical Method Validation Parameters (Example data from search results)

ParameterMethod TypeThis compound Chloride RangeCorrelation Coefficient (r²)Mean Recovery (%)Specificity (Degradation Products)Reference
LinearityRP-UFLC10-300 μg/ml0.999100.52-101.68Separates degradation products researchgate.netnih.gov
LinearityRP-HPLC50.0-150.0 µg/mL0.9993Not specifiedNot specified rjptonline.org
SpecificityHPLCNot specifiedNot specifiedNot specifiedUp to 90% degradation products cu.edu.eg
Repeatability RSDRP-UFLCNot specifiedNot specifiedBelow 2%Not specified researchgate.netnih.gov
Intermediate Precision RSDRP-UFLCNot specifiedNot specifiedBelow 2%Not specified researchgate.netnih.gov

Drug Discovery and Developmental Trajectories

Rational Design of Peripherally Selective Anticholinergic Agents

The rational design of trospium as a peripherally selective anticholinergic agent is rooted in its chemical structure. This compound chloride is a quaternary ammonium (B1175870) compound. patsnap.commims.compatsnap.comnih.govopenaccessjournals.com This structure imparts a permanent positive charge under physiological conditions. patsnap.compatsnap.com This positive charge significantly limits its ability to cross lipid membranes, including the blood-brain barrier (BBB). patsnap.commims.compatsnap.comopenaccessjournals.comtaylorandfrancis.comresearchgate.net By restricting its passage into the central nervous system (CNS), this compound is designed to exert its anticholinergic effects primarily in peripheral tissues. patsnap.commims.compatsnap.comopenaccessjournals.comtaylorandfrancis.comresearchgate.net This peripheral selectivity is a key feature in minimizing CNS-related side effects commonly associated with other anticholinergic agents that can readily cross the BBB. patsnap.commims.compatsnap.comopenaccessjournals.comtaylorandfrancis.comresearchgate.netresearchgate.net

This compound acts as a competitive antagonist at muscarinic cholinergic receptors. patsnap.compatsnap.com It effectively prevents acetylcholine (B1216132) from binding to these receptors and eliciting typical cholinergic responses. patsnap.compatsnap.com While it exhibits affinity for all muscarinic receptor subtypes (M1-M5), its peripheral restriction means its primary therapeutic effects are observed in organs outside the CNS, such as the bladder. patsnap.comcpn.or.krwikipedia.org This targeted peripheral action is central to its use in conditions like overactive bladder, where the goal is to reduce involuntary smooth muscle contractions by blocking muscarinic receptors in the detrusor muscle. patsnap.compatsnap.com

Strategies for Minimizing Central Nervous System Effects in Drug Development

Minimizing CNS effects is a critical consideration in the development of anticholinergic drugs, particularly for chronic conditions or in vulnerable patient populations like the elderly. researchgate.netjst.go.jpeugaoffice.org this compound's quaternary ammonium structure is the primary strategy employed in its design to limit CNS penetration. patsnap.commims.compatsnap.comopenaccessjournals.comtaylorandfrancis.comresearchgate.net This structural feature results in it being largely confined to the periphery after administration. patsnap.compatsnap.com

Studies have explored the extent of this compound's CNS penetration. Due to its low lipophilicity and positive charge, this compound has limited intracerebral transferability. jst.go.jpscielo.br While some anticholinergic drugs can interact with P-glycoprotein, a transporter that can actively pump substances out of the brain, studies suggest that while this compound interacts with P-glycoprotein in vitro, its low lipophilicity is a main factor for its low intracerebral transferability. jst.go.jp

Despite its design for peripheral selectivity, some pharmacovigilance data have indicated that this compound chloride prescribed for overactive bladder can, in rare cases, induce CNS adverse reactions such as confusion, hallucinations, agitation, and cognitive impairment, particularly in elderly patients. researchgate.net However, the incidence of CNS adverse events with this compound appears to be low compared to some other anticholinergic agents. researchgate.neteugaoffice.org The limited ability to cross the blood-brain barrier is believed to minimize the potential for centrally mediated adverse events. openaccessjournals.comtaylorandfrancis.comresearchgate.net

Innovative Drug Combination Paradigms: The Xanomeline-Trospium Case Study

The combination of xanomeline (B1663083) and this compound represents an innovative drug development paradigm, particularly in the context of treating CNS disorders like schizophrenia. patsnap.comcpn.or.krwikipedia.orguth.edu This combination, known as KarXT or Cobenfy, leverages the distinct pharmacological properties of both compounds to achieve central therapeutic effects while mitigating peripheral side effects. patsnap.comcpn.or.krwikipedia.orguth.edu

Xanomeline is a muscarinic receptor agonist with preferential activity at M1 and M4 receptor subtypes in the CNS. cpn.or.krwikipedia.orguth.eduwikipedia.orgnih.gov It was initially investigated for conditions like Alzheimer's disease and schizophrenia, showing promise in improving cognitive function and reducing psychotic symptoms. cpn.or.krwikipedia.orguth.edufrontiersin.orgwjgnet.com However, its development as a monotherapy was hindered by significant peripheral cholinergic side effects, including gastrointestinal issues, excessive salivation, and cardiovascular effects, due to its action on peripheral muscarinic receptors. patsnap.comcpn.or.krwikipedia.orguth.edufrontiersin.orgwjgnet.comnih.govpatsnap.com

This compound, as a peripherally restricted muscarinic antagonist, was combined with xanomeline to counteract these undesirable peripheral effects without interfering with xanomeline's central actions. patsnap.comcpn.or.krwikipedia.orguth.edufrontiersin.orgwjgnet.compatsnap.compsychiatrist.comnih.gov

Scientific Rationale for Combining Peripheral Antagonism with Central Agonism

The scientific rationale behind combining a peripheral muscarinic antagonist (this compound) with a central muscarinic agonist (xanomeline) is to create a therapeutic agent that can effectively modulate central muscarinic receptors for CNS benefits while simultaneously blocking peripheral muscarinic receptors to reduce systemic cholinergic side effects. patsnap.comwikipedia.orguth.edufrontiersin.orgnih.govpatsnap.compsychiatrist.comnih.gov

Xanomeline's agonistic activity at central M1 and M4 receptors is believed to be responsible for its therapeutic effects in conditions like schizophrenia, potentially improving positive, negative, and cognitive symptoms. cpn.or.krwikipedia.orguth.edufrontiersin.orgwjgnet.compatsnap.com However, xanomeline also activates muscarinic receptors in peripheral tissues, leading to dose-limiting adverse effects. patsnap.comcpn.or.krwikipedia.orguth.edufrontiersin.orgwjgnet.comnih.govpatsnap.com

This compound's role in the combination is to selectively antagonize these peripheral muscarinic receptors. patsnap.comwikipedia.orguth.eduwjgnet.compatsnap.compsychiatrist.com Its inability to cross the BBB ensures that its blocking effects are primarily confined to the periphery, thereby shielding the patient from the unwanted cholinergic side effects that would otherwise occur with xanomeline monotherapy. patsnap.comcpn.or.krwikipedia.orguth.edufrontiersin.orgwjgnet.compatsnap.compsychiatrist.comnih.gov This allows for the central therapeutic benefits of xanomeline to be realized with improved tolerability. patsnap.comuth.edupatsnap.com

Clinical trials have demonstrated that this combination results in significantly fewer cholinergic adverse effects compared to xanomeline alone. nih.govpsychiatrist.com

Here is a summary of the rationale:

ComponentPharmacological ActionPrimary Target LocationPurpose in Combination
XanomelineMuscarinic Receptor AgonistCentral Nervous SystemAchieve therapeutic effects (e.g., in CNS)
This compoundMuscarinic Receptor AntagonistPeripheral TissuesMitigate peripheral cholinergic side effects

Targeting Novel Neurotransmitter Systems (e.g., Muscarinic Receptors) for CNS Disorders

The development of the xanomeline-trospium combination highlights the targeting of novel neurotransmitter systems, specifically muscarinic receptors, for the treatment of CNS disorders. wikipedia.orguth.eduwikipedia.orgfrontiersin.orgwjgnet.com Traditionally, the pharmacological treatment of schizophrenia has primarily focused on modulating dopamine (B1211576) receptors. cpn.or.krwikipedia.orguth.edunih.govfrontiersin.org However, evidence suggests that cholinergic dysfunction and muscarinic receptors play a significant role in the pathophysiology of schizophrenia and other neuropsychiatric conditions. cpn.or.krwikipedia.orguth.eduwikipedia.orgfrontiersin.orgwjgnet.com

Xanomeline's mechanism of action in this context is hypothesized to involve the modulation of neurotransmitter circuits, including acetylcholine, dopamine, and glutamate, which can provide therapeutic benefits in schizophrenia. wikipedia.org By acting as an agonist at central M1 and M4 muscarinic receptors, xanomeline enhances cholinergic signaling in brain regions involved in cognition, mood, and psychosis. wikipedia.orguth.edufrontiersin.orgwjgnet.compatsnap.com This approach represents a departure from the traditional dopamine-centric view of schizophrenia treatment and offers a new avenue for addressing both positive and negative symptoms, as well as cognitive impairment. cpn.or.krwikipedia.orguth.edufrontiersin.org

The success of the xanomeline-trospium combination in clinical trials for schizophrenia, leading to its approval, underscores the potential of targeting muscarinic receptors as a novel therapeutic strategy for CNS disorders. cpn.or.krwikipedia.orguth.edufrontiersin.org

Pharmacological Profiling in the Context of Polypharmacy Research

Pharmacological profiling of drugs like this compound in the context of polypharmacy research is crucial, especially for patient populations who often take multiple medications, such as the elderly. jst.go.jpeugaoffice.orgscielo.brucl.ac.uk Polypharmacy can increase the risk of drug-drug interactions and additive side effects. jst.go.jpeugaoffice.orgucl.ac.uk

This compound's pharmacological properties offer certain advantages in the context of polypharmacy. Its metabolism is low and largely independent of the liver cytochrome P450 isoenzyme system, which is a major pathway for the metabolism of many drugs. openaccessjournals.comresearchgate.netscielo.brresearchgate.netnih.gov This characteristic minimizes the potential for pharmacokinetic drug-drug interactions that can occur when co-administered drugs are metabolized by the same CYP450 enzymes. openaccessjournals.comresearchgate.netscielo.brresearchgate.net

This compound is primarily eliminated unchanged through the kidneys by renal tubular secretion. mims.comscielo.brresearchgate.netnih.gov While this simplifies its pharmacokinetic profile in terms of hepatic metabolism, consideration is needed for patients with renal impairment, as this can affect its clearance. mims.comnih.gov

Research into the interaction of this compound with drug transporters like P-glycoprotein is also relevant in the context of polypharmacy, as these transporters can influence drug absorption, distribution, and elimination. jst.go.jp Studies have indicated that this compound can interact with P-glycoprotein in vitro. jst.go.jp

The pharmacological profile of this compound, particularly its limited hepatic metabolism via CYP450 enzymes, simplifies decision-making when prescribing it alongside other commonly used drugs, which is a significant advantage in managing patients with polypharmacy. openaccessjournals.comresearchgate.netscielo.brresearchgate.net

Pharmacokinetic/Pharmacodynamic FeatureRelevance in Polypharmacy Research
Low Hepatic Metabolism (CYP450)Reduced potential for pharmacokinetic drug-drug interactions mediated by CYP450 enzymes. openaccessjournals.comresearchgate.netscielo.brresearchgate.net
Renal Elimination (unchanged)Requires consideration in patients with renal impairment. mims.comscielo.brresearchgate.netnih.gov
Limited BBB PenetrationLower risk of additive CNS depressant effects when combined with other CNS-acting medications. patsnap.commims.compatsnap.comopenaccessjournals.comtaylorandfrancis.comresearchgate.net
Muscarinic AntagonistPotential for additive anticholinergic effects with other medications possessing anticholinergic properties. eugaoffice.org

Future Research Directions

Elucidation of Remaining Unknown Metabolic Pathways

While it is understood that trospium undergoes some metabolism, the metabolic pathway in humans has not been fully defined. drugs.comfda.govmedscape.comnih.govhres.ca Approximately 40% of the absorbed dose is accounted for by metabolites following oral administration. drugs.comfda.govhres.ca The primary hypothesized metabolic pathway involves ester hydrolysis followed by glucuronide conjugation of benzylic acid. drugs.comfda.govmedscape.comhres.ca However, this compound is not expected to be significantly metabolized by the cytochrome P450 (CYP) enzyme system, and in vitro studies suggest a lack of inhibition of seven tested CYP isoenzymes at clinically relevant concentrations. drugs.comfda.govnih.govhres.caresearchgate.net Further research is needed to fully elucidate all metabolic pathways and the enzymes involved to provide a complete picture of this compound's biotransformation in the body. drugs.commedscape.comnih.gov

Advanced Mechanistic Studies of Drug-Transporter Interactions

This compound is known to be eliminated substantially by the kidneys, with active tubular secretion being a major route of elimination, as indicated by a renal clearance significantly higher than the average glomerular filtration rate. wikipedia.orgdrugs.comfda.govresearchgate.net This suggests potential competition for elimination with other actively secreted compounds. drugs.comfda.govhres.ca Studies have shown that this compound can interact with drug transporters. It has been identified as a substrate of OATP1A2, OCT1, and P-glycoprotein (P-gp). nih.govacs.org Affinity to OCT1 and P-gp may contribute to its incomplete oral absorption, distribution into organs like the liver and kidneys, and substantial intestinal and renal secretion. nih.govacs.org The limited brain distribution is also thought to be a result of its affinity to P-gp and low affinity to OATP1A2. nih.govacs.org Further mechanistic studies are warranted to fully understand the implications of these interactions for this compound's pharmacokinetics and the potential for drug-drug interactions, particularly with other drugs eliminated via active tubular secretion or those that interact with these transporters. drugs.comhres.cajst.go.jp Research suggests that while this compound interacts with P-glycoprotein, its mechanism of interaction may differ from other anticholinergic agents like darifenacin, which warrants further investigation. jst.go.jp

Development of Novel Drug Delivery Systems for Targeted Peripheral Action

This compound's peripheral mechanism of action and limited ability to cross the blood-brain barrier make it a candidate for novel drug delivery systems aimed at targeted peripheral action. nih.govwikipedia.orgtaylorandfrancis.com While oral administration is common, its incomplete absorption and reduced bioavailability with food present challenges. nih.govmims.comnih.gov Research into alternative delivery methods, such as intravesical administration for overactive bladder, is being explored to potentially provide sustained local release and minimize systemic exposure. researchgate.net The development of systems like degradable polymer-based carriers or 3D-printed devices could allow for controlled and targeted release of this compound at specific sites, potentially improving efficacy and reducing systemic side effects. researchgate.netmdpi.com Future research should focus on the design, evaluation, and clinical translation of such advanced delivery systems. acs.orgresearchgate.netmdpi.comnptel.ac.in

Translational Research from Preclinical Findings to Novel Therapeutic Concepts

Translational research is crucial to bridge the gap between preclinical findings and novel therapeutic concepts involving this compound. patsnap.comd-nb.info Preclinical studies have provided insights into this compound's interactions with transporters and its effects on smooth muscle. nih.govacs.orgnih.gov Translating these findings into improved clinical strategies or new indications requires further investigation in human studies. For example, a deeper understanding of how transporter interactions affect this compound's pharmacokinetics in different patient populations, such as those with renal or hepatic impairment, is necessary to optimize dosing and minimize risks. nih.govdrugs.compatsnap.com Furthermore, the potential use of this compound in combination therapies, such as with xanomeline (B1663083) for neuropsychiatric disorders, necessitates translational research to fully evaluate efficacy, safety, and optimal patient selection in clinical settings. wjgnet.commdpi.compatsnap.comrowan.eduuth.edupatsnap.comresearchgate.net Identifying biomarkers that predict response or identify subgroups of patients who might benefit most from this compound-based therapies is also a key area for translational research. psychiatryonline.org

Q & A

Q. Q1. How should clinical trials evaluating Trospium’s efficacy for urge urinary incontinence (UI) address confounding variables like BMI or comorbidities?

Methodological Guidance :

  • Experimental Design : Stratify randomization by BMI categories (e.g., normal, overweight, obese) to assess subgroup efficacy, as obesity did not modify this compound’s effect in pooled analyses .
  • Comorbidity Adjustments : Use multivariate regression models to control for conditions like diabetes or chronic lung diseases, which may influence UI outcomes. Pre-specify these variables in the statistical analysis plan.
  • Example : A study found this compound resolved UI in 140/1,000 obese patients vs. 140/1,000 non-obese patients, suggesting BMI stratification is not critical for efficacy but may refine safety profiles .

Q. Q2. What are validated methods to quantify this compound’s anticholinergic activity in preclinical models?

Methodological Guidance :

  • In Vitro Assays : Measure competitive binding affinity (Ki) to muscarinic receptors (e.g., M1-M5 subtypes) using radioligand displacement assays. This compound’s Ki for M3 receptors is critical for bladder selectivity .
  • Functional Studies : Assess bladder smooth muscle contraction inhibition in isolated tissue preparations (e.g., guinea pig ileum or rat bladder strips).
  • Data Interpretation : Compare results with reference antagonists (e.g., oxybutynin) to contextualize potency.

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions between this compound’s statistical significance and clinical relevance in UI trials?

Methodological Guidance :

  • Outcome Metrics : Use composite endpoints (e.g., continence + quality of life scores) rather than isolated voiding frequency. This compound improved quality of life in RCTs but had a number needed to treat (NNT) of 9 for continence, highlighting modest absolute benefits .
  • Subgroup Analysis : Stratify by baseline severity; patients with ≥4 UI episodes/day may show greater benefit.
  • Power Calculations : Ensure adequate sample size to detect minimal clinically important differences (MCID) in UI episodes (e.g., 1–2 fewer episodes/day).

Q. Q4. What experimental approaches are optimal for studying this compound’s transporter-mediated drug-drug interactions (DDIs)?

Methodological Guidance :

  • In Vitro Models : Use transfected HEK293 cells expressing organic cation transporters (OCT1/2) or multidrug and toxin extrusion proteins (MATE1/2-K). This compound’s Km for OCT2 is 8 µM, indicating high-affinity transport .

  • Clinical DDI Studies : Employ crossover designs with steady-state pharmacokinetic (PK) sampling. For example, metformin coadministration reduced this compound’s AUC24 by 26%, requiring model-independent PK analysis and 90% confidence intervals for geometric mean ratios .

  • Data Table :

    ParameterThis compound AloneThis compound + MetforminRatio (90% CI)
    AUC24 (ng·h/mL)27.120.20.74 (0.65–0.85)
    Cmax (ng/mL)1.51.10.73 (0.63–0.86)

Q. Q5. How can researchers assess inter-occasion variability (IOV) in this compound’s pharmacokinetics to optimize dosing regimens?

Methodological Guidance :

  • Study Design : Conduct replicate crossover trials in healthy volunteers with multiple dosing periods. IOV for this compound’s AUC24 was 35–90%, necessitating non-linear mixed-effects modeling (NONMEM) .
  • Statistical Analysis : Calculate coefficient of variation (CV%) for PK parameters. High IOV may warrant therapeutic drug monitoring in populations with erratic absorption (e.g., elderly).

Mechanistic & Translational Questions

Q. Q6. What methodologies are recommended for elucidating this compound’s blood-brain barrier (BBB) penetration and central nervous system (CNS) effects?

Methodological Guidance :

  • EEG Studies : Compare this compound with non-quaternary anticholinergics (e.g., oxybutynin) using quantitative EEG power bands. This compound showed no significant alpha/beta activity reduction, unlike oxybutynin, supporting limited CNS penetration .
  • PET Imaging : Use radiolabeled this compound (e.g., [³H]-Trospium) in primate models to quantify BBB transit.

Q. Q7. How should analytical methods be selected for this compound quantification in pharmacokinetic studies?

Methodological Guidance :

  • Technique Selection : Use LC-MS/MS for sensitivity (LOQ ~0.1 ng/mL) and specificity, avoiding UV spectrophotometry due to matrix interference. Earlier studies employed HPLC with fluorescence detection (λex 220 nm, λem 310 nm) .
  • Validation Parameters : Include intra-day/inter-day precision (<15% CV), recovery (>85%), and stability under storage conditions.

Safety & Non-Clinical Research

Q. Q8. What protocols are critical for evaluating this compound’s carcinogenic potential in rodent models?

Methodological Guidance :

  • Study Design : Conduct 2-year bioassays in mice/rats with dose-ranging (e.g., 10–100 mg/kg/day). Histopathological analysis should focus on lung adenomas, which showed non-significant increases in mice .
  • Data Interpretation : Compare tumor incidence to concurrent and historical controls. A re-analysis of lung lesions in mice found no causal link to this compound, emphasizing the need for rigorous pathological review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.